![molecular formula C23H14Cl4N2O2S B2490842 3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 338418-90-9](/img/structure/B2490842.png)

3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

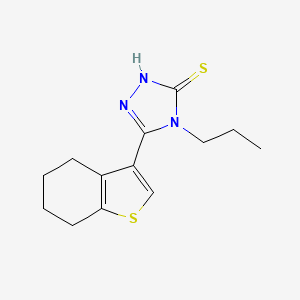

The synthesis of similar spiro compounds involves multi-step reactions, including the cyclocondensation of isatin-3-imines with α-mercaptoacids or the reaction of mercaptoacetic acid with fluorinated 3-aryliminoindole-2-ones. These methods result in moderate to excellent yields, showcasing the compound's complex synthetic pathways (Mashelkar, Rane, & Kenny, 2008).

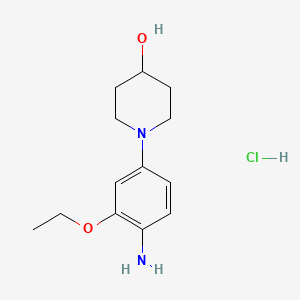

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various analytical techniques. In one study, the spiro-indole derivative was synthesized and confirmed through spectroscopic studies, emphasizing the tetrahedral geometry around the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994).

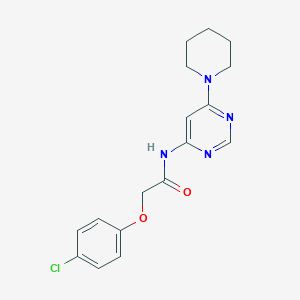

Chemical Reactions and Properties

These spiro compounds undergo various chemical reactions, including alkylation under Phase-Transfer-Catalysis, leading to N-alkylated indole derivatives. Their ability to be converted into thiones and to exhibit enhanced biological activities upon modification suggests significant chemical reactivity and versatility (Dandia, Kaur, & Singh, 1993).

Aplicaciones Científicas De Investigación

Microwave-Induced Synthesis and Biological Activities

A series of new spiro compounds, including derivatives of the compound , were synthesized using a microwave-induced dry-media synthesis technique. These compounds have been evaluated for their antifungal and antitubercular activities, demonstrating significant potential in these areas (Dandia, Arya, & Singh, 2004).

Anticancer Activity Evaluation

Further research has explored the anticancer activity of spiro[thiazolidinone-isatin] conjugates, showing that certain derivatives exhibit superior anticancer properties compared to other related compounds. This suggests potential therapeutic applications in cancer treatment (Kaminskyy et al., 2011).

Eco-friendly Synthesis Methods

Innovative synthesis methods have been developed for creating novel spiro compounds, employing eco-friendly conditions such as using recyclable ionic-liquid solvents. These methods offer advantages in terms of mild reaction conditions, high yields, and reduced environmental impact (Jain, Sharma, & Kumar, 2013).

Antimicrobial Activities

The synthesized spiro compounds, including those related to the compound of interest, have been screened for antimicrobial activities against various bacterial and fungal strains. Some derivatives have shown potent antimicrobial properties, highlighting their potential as new antimicrobial agents (Al-Romaizan, 2020).

Safety And Hazards

This involves understanding any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves understanding potential future research directions, such as new synthetic methods, applications, or modifications to the compound.

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl4N2O2S/c24-16-7-5-13(9-18(16)26)11-28-20-4-2-1-3-15(20)23(22(28)31)29(21(30)12-32-23)14-6-8-17(25)19(27)10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXLPATYXXTYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)

![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)

![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)